molecular formula C4H8N2O3 B8482890 N'-methoxycarbonylmethylurea

N'-methoxycarbonylmethylurea

Cat. No.: B8482890
M. Wt: 132.12 g/mol
InChI Key: IUFURBFKISNTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Methoxycarbonylmethylurea is a urea derivative characterized by a methoxycarbonylmethyl group (-OCH₂CO-) attached to the N' position of the urea core. Urea derivatives are widely utilized in agrochemicals, pharmaceuticals, and industrial applications due to their versatile reactivity and ability to form hydrogen bonds. This article extrapolates its properties and applications through comparisons with structurally related compounds.

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

methyl 2-(carbamoylamino)acetate

InChI

InChI=1S/C4H8N2O3/c1-9-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8)

InChI Key

IUFURBFKISNTGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Hydroxyurea Derivatives (N'-Methyl-N'-hydroxycarbamoyl Compounds)

Evidence Source: Molecules (2011) Hydroxyureas, such as N'-methyl-N'-hydroxycarbamoyl derivatives (e.g., compounds 1–3 in ), feature hydroxyl (-OH) groups on the urea nitrogen.

Property N'-Methoxycarbonylmethylurea Hydroxyurea Derivatives
Substituent Methoxycarbonylmethyl (-OCH₂CO-) Hydroxyl (-OH)
Solubility Likely higher due to polar ester group Moderate (hydroxyl enhances polarity)
Stability Enhanced (ester less prone to oxidation) Lower (hydroxyl susceptible to redox)
Bioactivity Unconfirmed; ester may aid prodrug design Known for radical scavenging

Key Insight : The methoxycarbonyl group may improve metabolic stability compared to hydroxylated analogs, making it a candidate for prodrug formulations.

Bis-Urea Compounds (N,N'-Methylenebis(urea))

Evidence Source : Safety Data Sheet (2024)
N,N'-Methylenebis(urea) contains two urea groups linked by a methylene bridge. It is used in industrial crosslinking and resin production.

Property This compound N,N'-Methylenebis(urea)
Structure Mono-urea with ester substituent Bis-urea with methylene bridge
Molecular Weight ~132 g/mol (inferred) 132.12 g/mol
Applications Potential pharmaceuticals Industrial adhesives/resins
Toxicity Limited data Incomplete toxicological profile

Key Insight: The mono-urea structure of this compound likely reduces crosslinking capability but increases suitability for biological applications.

Urea-Based Pesticides (Cumyluron, Pencycuron)

Evidence Source : Pesticide Chemicals Glossary (2001)
Substituted ureas like cumyluron and pencycuron feature aromatic and halogenated groups, conferring pesticidal activity.

Property This compound Cumyluron
Substituent Methoxycarbonylmethyl 2-Chlorophenylmethyl + cumyl group
Bioactivity Unconfirmed (potential drug candidate) Herbicidal
Polarity Higher (ester group) Lower (aromatic/halogenated groups)

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